molecular formula C22H22N4O3 B2593872 N-(3,5-dimethylphenyl)-5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-sulfonamide CAS No. 1251566-29-6

N-(3,5-dimethylphenyl)-5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-sulfonamide

Cat. No. B2593872
CAS RN: 1251566-29-6
M. Wt: 390.443
InChI Key: YRMWKQGXBBUQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-sulfonamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Sulfonamide-based compounds have been explored for their antibacterial properties. For example, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. The study found that eight of these compounds exhibited high antibacterial activities, suggesting potential applications in developing new antibacterial therapies (Azab, Youssef, & El-Bordany, 2013).

Synthesis of Heterocycles

Sulfonamide groups are integral in synthesizing diverse heterocyclic compounds. Bagley et al. (2003, 2005) reported on the synthesis of dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product derived from the methanolysis of the thiopeptide antibiotic sulfomycin I. This work demonstrates the compound's synthesis versatility, offering pathways to creating complex heterocyclic structures with potential pharmaceutical applications (Bagley, Dale, Xiong, & Bower, 2003); (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).

Antimicrobial and Antitumor Activities

Sulfonamide-based hybrids have been studied for their antimicrobial and antitumor activities. Ghomashi et al. (2022) reviewed the recent advances in designing and developing sulfonamide hybrids with various biological activities, including antibacterial, antitumor, and anti-neuropathic pain. This research underscores the potential of sulfonamide-based compounds in developing new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Molecular Docking and Synthesis Studies

Sulfonamide derivatives have also been explored for their potential in cancer treatment through molecular docking and synthesis studies. Bashandy et al. (2014) synthesized novel sulfonamide derivatives and evaluated their antiproliferative activity against human breast cancer cell lines, indicating the role of sulfonamides in developing anticancer agents (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

properties

IUPAC Name

N-(3-methoxypropyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-14-4-7-16(8-5-14)26-22(28)18-13-24-19-9-6-15(12-17(19)20(18)25-26)21(27)23-10-3-11-29-2/h4-9,12-13,25H,3,10-11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGXHZCHKJTLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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